Cas no 84443-44-7 (2-bromoethyl 2-methylpropanoate)

2-Bromoethyl 2-methylpropanoate is a brominated ester compound with the molecular formula C6H11BrO2. It is commonly used as an alkylating agent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromoethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable for introducing ethyl or modified ethyl functionalities into target molecules. Its ester moiety, derived from 2-methylpropanoic acid, contributes to its stability and solubility in organic solvents. The compound is typically handled under controlled conditions due to its potential lachrymatory effects and reactivity. It is supplied as a clear to pale yellow liquid with a characteristic ester odor.
2-bromoethyl 2-methylpropanoate structure
84443-44-7 structure
Product Name:2-bromoethyl 2-methylpropanoate
CAS No:84443-44-7
MF:C6H11BrO2
MW:195.054341554642
CID:2805205
PubChem ID:527292
Update Time:2025-06-30

2-bromoethyl 2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 2-bromoethyl 2-methylpropanoate
    • DTXSID00335788
    • SCHEMBL2865721
    • DTXCID50286877
    • Propanoic acid, 2-methyl, 2-bromoethyl ester
    • EN300-1478546
    • 84443-44-7
    • 2-bromoethyl isobutyrate
    • Inchi: 1S/C6H11BrO2/c1-5(2)6(8)9-4-3-7/h5H,3-4H2,1-2H3
    • InChI Key: VMLNDWJRYDOHHE-UHFFFAOYSA-N
    • SMILES: BrCCOC(C(C)C)=O

Computed Properties

  • Exact Mass: 193.99424g/mol
  • Monoisotopic Mass: 193.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 91.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2-bromoethyl 2-methylpropanoate

Professional Introduction to 2-bromoethyl 2-methylpropanoate (CAS No. 84443-44-7)

2-bromoethyl 2-methylpropanoate, with the chemical formula C₅H₁₁BrO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the development of various bioactive molecules. This compound, identified by the CAS number 84443-44-7, has garnered attention due to its versatile applications in medicinal chemistry and industrial processes.

The molecular structure of 2-bromoethyl 2-methylpropanoate consists of a bromoethyl group attached to a methylpropanoate ester moiety. This configuration imparts reactivity that is highly useful in synthetic chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed or transformed into other functional groups, making it a versatile building block.

In recent years, 2-bromoethyl 2-methylpropanoate has been increasingly utilized in the synthesis of pharmaceutical intermediates. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse substituents, enabling the creation of complex molecular architectures. This property is particularly valuable in drug discovery, where structural diversity is key to identifying novel therapeutic agents.

One of the most notable applications of 2-bromoethyl 2-methylpropanoate is in the preparation of bioactive compounds targeting neurological disorders. Researchers have leveraged its reactivity to develop novel ligands for GABA receptors, which are crucial in regulating neuronal excitability. The compound's ability to modify existing pharmacophores has led to the identification of potential lead compounds with improved pharmacokinetic profiles.

Furthermore, 2-bromoethyl 2-methylpropanoate has found utility in materials science, particularly in the synthesis of polymers and coatings. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring high-performance materials for demanding environments.

The synthesis of 2-bromoethyl 2-methylpropanoate typically involves the bromination of 2-methylpropyl acetate using bromine or N-bromosuccinimide (NBS). This reaction proceeds under controlled conditions to ensure high yield and purity. The use of catalytic systems, such as palladium or copper catalysts, can further optimize the reaction pathway, making it more efficient and environmentally friendly.

Recent advancements in green chemistry have also influenced the production of 2-bromoethyl 2-methylpropanoate. Researchers are exploring solvent-free conditions and biocatalytic methods to minimize waste and energy consumption. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

The handling and storage of 2-bromoethyl 2-methylpropanoate require adherence to standard laboratory protocols to ensure safety and stability. While it is not classified as a hazardous material, proper ventilation and personal protective equipment (PPE) are recommended during its use. Storage conditions should be controlled to prevent degradation, typically involving cool, dry environments away from direct sunlight.

In conclusion, 2-bromoethyl 2-methylpropanoate (CAS No. 84443-44-7) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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